molecular formula C19H19ClFN3O2S B11035206 [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone

[2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone

Cat. No.: B11035206
M. Wt: 407.9 g/mol
InChI Key: RCRSDBYRGYMSDL-UHFFFAOYSA-N
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Description

[2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a thiazole ring, a benzoxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor like 2-chloroacetyl chloride, which reacts with isopropylamine and sulfur to form the thiazole ring.

    Formation of the Benzoxazole Ring: This can be synthesized from 2-aminophenol and 6-fluorobenzoic acid through a cyclization reaction.

    Formation of the Piperidine Ring: Piperidine can be synthesized from pyridine through hydrogenation.

    Coupling Reactions: The final step involves coupling the thiazole, benzoxazole, and piperidine rings using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the benzoxazole ring.

    Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the benzoxazole ring.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it is studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone: Unique due to its specific combination of thiazole, benzoxazole, and piperidine rings.

    [2-Chloro-5-(methyl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone: Similar but with a methyl group instead of an isopropyl group.

    [2-Chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-chloro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone: Similar but with a chloro group on the benzoxazole ring instead of a fluoro group.

Uniqueness

The uniqueness of This compound lies in its specific structural combination, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19ClFN3O2S

Molecular Weight

407.9 g/mol

IUPAC Name

(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H19ClFN3O2S/c1-10(2)17-16(22-19(20)27-17)18(25)24-7-5-11(6-8-24)15-13-4-3-12(21)9-14(13)26-23-15/h3-4,9-11H,5-8H2,1-2H3

InChI Key

RCRSDBYRGYMSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Origin of Product

United States

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